molecular formula C13H19BrO B8386337 1-Bromo-3-(1-hydroxyhept-1-yl)benzene

1-Bromo-3-(1-hydroxyhept-1-yl)benzene

Cat. No. B8386337
M. Wt: 271.19 g/mol
InChI Key: GOOGZJTVBQRECY-UHFFFAOYSA-N
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Patent
US07351725B2

Procedure details

Hexylmagnesium bromide (2.0M in THF, 3.7 mL, 7.4 mmol) was added to a solution of 3-bromobenzaldehyde (1.50 g, 8.11 mmol) in tetrahydrofuran (10 mL) at −78° C. After 10 min, the reaction was quenched by the addition of 2N hydrochloric acid (30 mL) and the product extracted into ethyl acetate (30 mL). The organic layer was washed with sat'd sodium chloride (25 mL), dried over magnesium sulfate and concentrated in vacuo. Silica gel chromatography eluting with 17% ethyl acetate/hexane gave 1.42 g (5.25 mmol, 65%) of product.
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[Br:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[CH:13]=[O:14]>O1CCCC1>[Br:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:12]([CH:13]([OH:14])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH:11]=1

Inputs

Step One
Name
Quantity
3.7 mL
Type
reactant
Smiles
C(CCCCC)[Mg]Br
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of 2N hydrochloric acid (30 mL)
EXTRACTION
Type
EXTRACTION
Details
the product extracted into ethyl acetate (30 mL)
WASH
Type
WASH
Details
The organic layer was washed with sat'd sodium chloride (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
Silica gel chromatography eluting with 17% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC(=CC=C1)C(CCCCCC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.25 mmol
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.